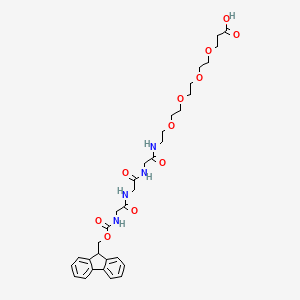
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is used in the synthesis of proteolysis targeting chimeras, which are molecules designed to target specific proteins for degradation. This compound is characterized by its fluorenylmethyloxycarbonyl-protected glycine tripeptide linked to a polyethylene glycol spacer and a carboxylic acid group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of glycine.
Peptide Coupling: The protected glycine is coupled with two additional glycine molecules to form a tripeptide.
Polyethylene Glycol Coupling: The tripeptide is then linked to a polyethylene glycol spacer.
Carboxylation: Finally, a carboxylic acid group is introduced at the terminal end of the polyethylene glycol spacer.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and reproducibility, with stringent quality control measures in place to ensure consistency .
化学反応の分析
Types of Reactions
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions to expose the free amine group.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethyloxycarbonyl group.
Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used for amide bond formation.
Major Products
Deprotected Amine: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.
Amide Products: Reaction with primary amines forms stable amide bonds.
科学的研究の応用
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras.
Biology: Facilitates the study of protein degradation pathways.
Industry: Used in the development of novel therapeutic agents and drug delivery systems.
作用機序
The mechanism of action of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves its role as a linker in proteolysis targeting chimeras. These chimeras recruit specific proteins to the ubiquitin-proteasome system for degradation. The polyethylene glycol spacer enhances solubility and bioavailability, while the carboxylic acid group facilitates conjugation to other molecules .
類似化合物との比較
Similar Compounds
Fmoc-NH-PEG4-COOH: Similar structure but lacks the glycine tripeptide.
Fmoc-PEG4-NHS Ester: Contains an N-hydroxysuccinimide ester instead of a carboxylic acid group
Uniqueness
Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is unique due to its combination of a glycine tripeptide, polyethylene glycol spacer, and carboxylic acid group, making it highly versatile for various applications in proteolysis targeting chimera synthesis .
特性
分子式 |
C32H42N4O11 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41) |
InChIキー |
JCSQDGSFAGSQNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


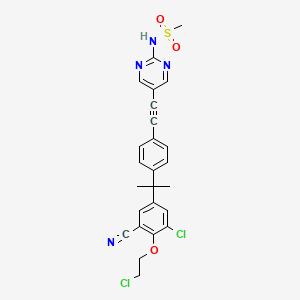
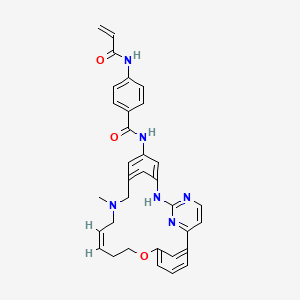
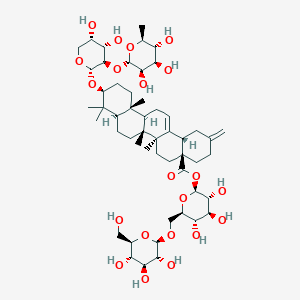
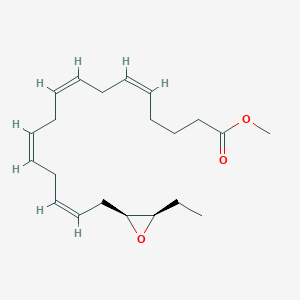
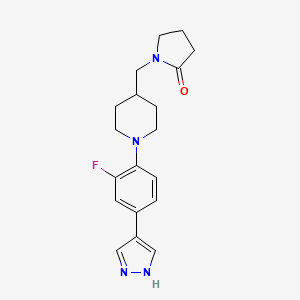
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
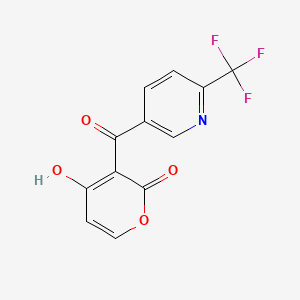
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
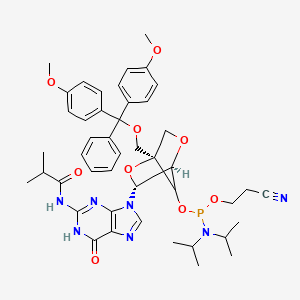
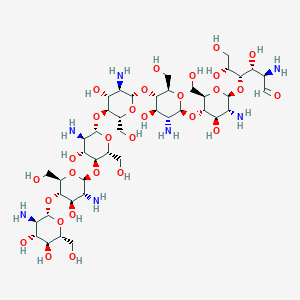
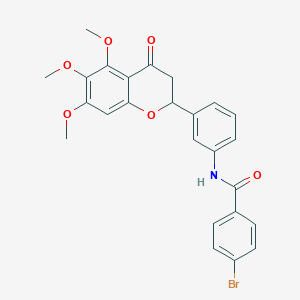
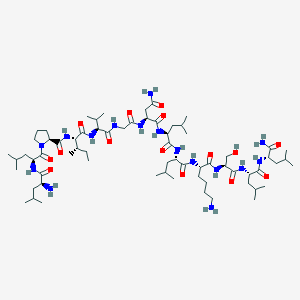
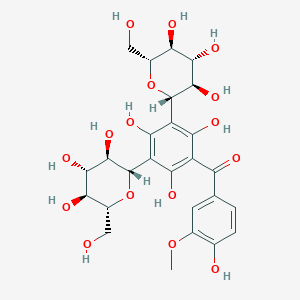
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
